molecular formula C14H25F3O2 B14741709 2-Trifluoroacetoxydodecane CAS No. 1894-68-4

2-Trifluoroacetoxydodecane

Cat. No.: B14741709
CAS No.: 1894-68-4
M. Wt: 282.34 g/mol
InChI Key: RDYXOENSCHDACI-UHFFFAOYSA-N
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Description

2-Trifluoroacetoxydodecane is an organic compound with the molecular formula C14H25F3O2. It is also known as acetic acid, 2,2,2-trifluoro-, 1-methylundecyl ester. This compound is characterized by the presence of a trifluoroacetoxy group attached to a dodecane chain. It is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Trifluoroacetoxydodecane can be synthesized through the esterification of dodecanol with trifluoroacetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound involves the continuous esterification of dodecanol with trifluoroacetic acid in the presence of a strong acid catalyst. The reaction mixture is then subjected to distillation to separate the desired product from any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

2-Trifluoroacetoxydodecane undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield dodecanol and trifluoroacetic acid.

    Reduction: The compound can be reduced to yield the corresponding alcohol.

    Substitution: The trifluoroacetoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed

    Hydrolysis: Dodecanol and trifluoroacetic acid.

    Reduction: Dodecanol.

    Substitution: Products vary depending on the nucleophile used.

Scientific Research Applications

2-Trifluoroacetoxydodecane has several applications in scientific research:

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential use in drug development and as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Trifluoroacetoxydodecane involves its interaction with various molecular targets. The trifluoroacetoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Trifluoroacetoxydecane: Similar structure but with a shorter carbon chain.

    2-Trifluoroacetoxytetradecane: Similar structure but with a longer carbon chain.

    2-Trifluoroacetoxyhexadecane: Similar structure but with an even longer carbon chain.

Uniqueness

2-Trifluoroacetoxydodecane is unique due to its specific carbon chain length, which imparts distinct physical and chemical properties. This makes it suitable for applications where a balance between hydrophobicity and reactivity is required.

Properties

CAS No.

1894-68-4

Molecular Formula

C14H25F3O2

Molecular Weight

282.34 g/mol

IUPAC Name

dodecan-2-yl 2,2,2-trifluoroacetate

InChI

InChI=1S/C14H25F3O2/c1-3-4-5-6-7-8-9-10-11-12(2)19-13(18)14(15,16)17/h12H,3-11H2,1-2H3

InChI Key

RDYXOENSCHDACI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(C)OC(=O)C(F)(F)F

Origin of Product

United States

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